molecular formula C17H16N2O2 B1294068 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one CAS No. 947018-31-7

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

Cat. No.: B1294068
CAS No.: 947018-31-7
M. Wt: 280.32 g/mol
InChI Key: PIISNZVHWGNMMP-UHFFFAOYSA-N
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Description

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinolinone core substituted with an anilinomethyl group at the 3-position and a methoxy group at the 7-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenones or 2-aminobenzamides, under acidic or basic conditions.

    Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where the quinolinone is reacted with formaldehyde and aniline in the presence of an acid catalyst.

    Methoxylation: The methoxy group can be introduced through methylation of the corresponding hydroxyquinolinone derivative using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinolinone core can yield dihydroquinolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The anilinomethyl group may facilitate binding to biological macromolecules, while the methoxy group could influence the compound’s pharmacokinetic properties. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Anilinomethyl)-4-hydroxyquinolin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(Anilinomethyl)-6-methoxyquinolin-2(1H)-one: Similar structure but with the methoxy group at the 6-position.

    3-(Anilinomethyl)-7-chloroquinolin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is unique due to the specific positioning of the methoxy group at the 7-position, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIISNZVHWGNMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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